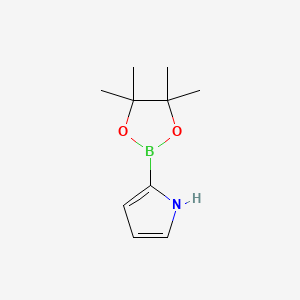

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configurations

The crystallographic data for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is limited due to challenges in obtaining high-quality single crystals. However, insights can be drawn from structurally analogous boronate esters. For example:

- Boronate Ring Geometry : The pinacolatoboryl group adopts a trigonal planar configuration around the boron atom, with typical B–O bond lengths of ~1.35–1.38 Å and O–B–O angles near 122°, as observed in related pinacolboronate esters.

- Pyrrole Ring Conformation : The pyrrole ring is expected to adopt a planar structure due to aromatic stabilization. However, steric interactions between the bulky pinacolatoboryl group and the pyrrole’s hydrogen atoms may induce slight deviations from planarity.

- Dihedral Angles : In similar systems (e.g., carbazole derivatives), the dihedral angle between the boronate group and the aromatic ring is influenced by resonance effects. For instance, the Z-isomer of a related carbazole-boronate compound exhibits dihedral angles of ~45–37° between the ethenyl plane and adjacent aromatic systems, reducing conjugation compared to the E-isomer.

Table 1: Bond Lengths and Angles in Pinacolatoboryl Groups

| Bond/Parameter | Value (Å/°) | Reference |

|---|---|---|

| B–O (pinacolato) | 1.35–1.38 | |

| O–B–O (pinacolato) | 122° | |

| B–C (pyrrole) | ~1.57–1.58 |

Spectroscopic Identification Techniques (NMR, IR, MS)

Spectroscopic data for this compound is inferred from structurally similar boronate esters and pyrrole derivatives:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Pyrrole Protons : The NH proton typically resonates as a broad singlet (δ ~8.5–9.0 ppm), while the α-protons (adjacent to B) appear as doublets (δ ~6.3–6.8 ppm, J ~3 Hz).

- Pinacolatoboryl Methyl Groups : The four equivalent methyl groups on the pinacolato ring appear as a sharp singlet (δ ~1.33–1.44 ppm).

- ¹³C NMR :

Table 2: Expected ¹H NMR Shifts for Key Protons

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrrole NH | 8.5–9.0 | Broad singlet |

| Pyrrole α-H (C3/C4) | 6.3–6.8 | Doublet (J ~3 Hz) |

| Pinacolato methyl (CH₃)₃C | 1.33–1.44 | Singlet |

Infrared (IR) Spectroscopy

- B–O Stretching : A strong absorption near 1300–1350 cm⁻¹ is characteristic of boronate esters.

- N–H Stretching : A broad peak in the range of 3200–3400 cm⁻¹ corresponds to the pyrrole NH group.

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 193.05 (C₁₀H₁₆BNO₂), with fragmentation patterns indicative of boronate ester cleavage (e.g., loss of pinacolato groups).

Comparative Electronic Structure Analysis with Related Boronate Esters

The electronic structure of this compound is influenced by the electron-withdrawing pinacolatoboryl group, which polarizes the pyrrole ring:

- Resonance Effects : The boronate group can engage in resonance with the pyrrole’s π-system, stabilizing the boronate’s negative charge and delocalizing electron density into the aromatic ring.

- Electronic Similarity to Other Boronate Esters :

- Carbazole Derivatives : In 9-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, the boronate group induces a polarized π-system, with reduced planarity in the Z-isomer compared to the E-isomer.

- Porphyrins : β-Borylated porphyrins exhibit regioselective borylation at the β-position, influenced by steric and electronic factors.

Table 3: Electronic Parameters of Boronate Esters

| Parameter | Value/Description | Reference |

|---|---|---|

| B–O Bond Length | 1.35–1.38 Å | |

| Polarization (N=C–B vs. N+=C–B−) | Reduced in Z-isomers | |

| Diastereomeric Effects | E > conjugation than Z |

Tautomeric Behavior and Protonation State Dynamics

The pyrrole ring in this compound is expected to remain in the pyrrole tautomer (aromatic form) under standard conditions, as demonstrated in analogous systems:

- Tautomer Stability : Acid-catalyzed conditions favor pyrrole tautomers, while deprotonation may lead to pyrrolidine-like structures. However, the boronate group’s electron-withdrawing nature likely stabilizes the pyrrole form by delocalizing electron density.

- Proton Exchange : In D₂O, rapid H/D exchange at the NH position is observed, as seen in related pyrroles.

Key Observations :

- Intermolecular Hydrogen Bonding : In pyrrole-2,5-diacetic acid derivatives, intermolecular hydrogen bonding stabilizes the pyrrole tautomer.

- Protonation State : The NH proton remains in the pyrrole form unless subjected to strong acidic/basic conditions, where tautomerization or deprotonation may occur.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJLMIJWFHVJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630117 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-79-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are often used in organic synthesis, suggesting that the compound might interact with various organic substrates.

Mode of Action

Compounds with similar structures are often used in suzuki-miyaura coupling reactions, which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is a compound that incorporates a dioxaborolane moiety with a pyrrole structure. This compound has garnered interest in various fields of research due to its unique chemical properties and potential biological activities.

- Chemical Formula : C₁₅H₁₈BNO₄

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems at the molecular level. The compound's structure suggests potential applications in medicinal chemistry and materials science.

- Boronate Chemistry : The boron atom in the dioxaborolane structure can form reversible covalent bonds with diols and other nucleophiles, which may facilitate drug delivery mechanisms or act as a reactive site for biological interactions.

- Antioxidant Activity : Preliminary studies indicate that compounds featuring dioxaborolane groups may exhibit antioxidant properties. This could be beneficial in mitigating oxidative stress in cells.

- Photocatalytic Properties : Some derivatives have shown promise in photocatalysis, which can be utilized in various photochemical reactions relevant to biological systems.

Case Studies and Experimental Data

- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : IC50 values indicated significant anti-proliferative effects at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

- Animal Studies : In vivo studies have suggested that the compound can inhibit tumor growth in xenograft models when administered at specific dosages.

Pharmacological Potential

The compound's ability to modulate biological pathways suggests potential therapeutic applications:

- Cancer Therapy : Its selective toxicity towards tumor cells positions it as a candidate for further development in oncology.

- Neuroprotective Agents : Given the antioxidant properties observed in related compounds, there is potential for use in neurodegenerative disease models.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a boron reagent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through:

- Suzuki-Miyaura Coupling Reactions : This reaction involves cross-coupling between aryl halides and boronic acids/esters. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing complex organic molecules .

- Functionalization of Heterocycles : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole can be employed to functionalize heterocycles such as pyridines and indoles. This application is particularly relevant in pharmaceutical chemistry where such modifications can lead to biologically active compounds .

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Covalent Organic Frameworks (COFs) : Recent studies have shown that derivatives of this compound can be utilized in the synthesis of crystalline COFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation .

- Photocatalysis : The incorporation of this compound into photocatalytic systems has been explored for its potential in energy conversion processes, such as hydrogen production through water splitting .

Case Study 1: Suzuki-Miyaura Coupling

In a study conducted by researchers at the University of Groningen, the effectiveness of this compound was demonstrated in Suzuki-Miyaura cross-coupling reactions involving various aryl bromides. The results indicated high yields (up to 90%) when using this boron reagent under optimized conditions .

Case Study 2: Development of COFs

A research group synthesized novel COFs using derivatives of this compound as building blocks. The resulting materials exhibited exceptional stability and porosity characteristics suitable for gas adsorption applications. Characterization techniques such as BET surface area analysis confirmed their potential for practical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

*Molecular weight inferred from analogous 3-substituted isomer .

Reactivity and Stability

- For example, 1-phenyl-2-substituted derivatives demonstrate superior stability due to steric protection of the boronate group .

- Synthetic Utility : Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866545-91-7) highlight the use of pyrrole-boronate hybrids in synthesizing fused heterocycles for kinase inhibitors .

Data Tables

Table 1: Physical Properties of Selected Analogues

Preparation Methods

Palladium-Catalyzed Borylation of 2-Bromopyrrole

| Parameter | Details |

|---|---|

| Starting material | 2-Bromopyrrole |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | Dimethyl sulfoxide (DMSO) or dioxane |

| Temperature | 80–100 °C |

| Reaction time | 4–12 hours |

| Yield | Typically 60–85% |

| Product purity | >95% (confirmed by NMR, LC-MS) |

This method is well-established for the direct borylation of halogenated pyrroles and is favored due to its operational simplicity and moderate to high yields.

Alternative Iridium-Catalyzed Borylation

Though less common for this exact compound, iridium-catalyzed C–H borylation methods have been reported for related pyrrole derivatives. For example, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate was synthesized using an iridium catalyst with 4,4'-di-tert-butyl-2,2'-bipyridine ligand in cyclohexane at 90 °C for 5 hours. This method involves direct C–H activation and borylation without pre-functionalization by halogenation, yielding about 70% of the product after purification.

Late-Stage Lithiation and Boronation

For more complex derivatives or when late-stage functionalization is desired, lithiation of a pyrrole intermediate followed by quenching with trimethylborate and subsequent hydrolysis can be used to introduce the boronate group. This method was applied in the synthesis of 1-(4-boronobenzyl)-1H-pyrrole derivatives, achieving moderate yields (~52%). The process involves:

- Lithiation of bromopyrrole derivative with tert-butyllithium at low temperature

- Quenching with trimethylborate

- Acidic hydrolysis to yield boronic acid intermediate

- Conversion to pinacol boronate ester by reaction with pinacol under Dean–Stark conditions.

This approach allows for selective functionalization but requires careful handling of reactive intermediates.

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | 2-Bromopyrrole | Pd(dppf)Cl2, KOAc, DMSO, 80–100 °C, 4–12 h | 60–85 | Most common, straightforward |

| Ir-catalyzed C–H borylation | Methyl 1H-pyrrole-3-carboxylate | [Ir(OMe)(COD)]2, dtbpy, cyclohexane, 90 °C, 5 h | ~70 | Direct C–H activation, no halogen needed |

| Lithiation and boronation | Bromopyrrole derivative | t-BuLi, B(OMe)3, acidic hydrolysis, pinacol | ~52 | Late-stage functionalization, moderate yield |

- The palladium-catalyzed borylation method remains the most widely used due to its reliability and scalability.

- Iridium-catalyzed C–H borylation offers an alternative route when halogenated starting materials are unavailable but requires more specialized catalysts and ligands.

- Lithiation followed by boronation is useful for complex molecules where regioselectivity is critical but involves handling highly reactive organolithium reagents.

- The pinacol boronate ester formed is stable and suitable for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various substituted pyrroles with potential biological activity.

The preparation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is predominantly achieved via palladium-catalyzed borylation of 2-bromopyrrole using bis(pinacolato)diboron. Alternative methods include iridium-catalyzed C–H borylation and lithiation/boronation sequences, each with distinct advantages depending on the substrate and desired complexity. These methods provide access to a key boronic ester intermediate essential for advanced organic synthesis applications.

Q & A

Q. What is the standard synthetic route for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole?

Methodological Answer: The compound is synthesized via palladium-catalyzed Miyaura borylation of halogenated pyrrole precursors. A typical procedure involves:

Reacting 3-bromo-1H-pyrrole with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst.

Reaction conditions: KOAc as a base in THF at 80°C for 12 hours under inert atmosphere .

Purification by column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

Key Characterization Data:

| Technique | Observations | Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.30 (s, 12H, pinacol CH₃), δ 6.70 (m, pyrrole-H) | Confirms boronate ester and pyrrole core |

| ¹¹B NMR | ~30 ppm | Validates boron-oxygen bonding |

Q. What spectroscopic methods confirm the structure of this boronate ester?

Methodological Answer:

- ¹H NMR : Pinacol methyl groups appear as a singlet (δ 1.25–1.35). Pyrrole protons resonate between δ 6.60–6.90, with splitting patterns dependent on substitution .

- ¹¹B NMR : A sharp peak near 30 ppm confirms the tetrahedral boron environment .

- ¹³C NMR : Limited resolution for boron-adjacent carbons due to quadrupolar relaxation; use high-field instruments (≥500 MHz) and relaxation agents .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronate ester acts as a nucleophilic coupling partner for aryl/vinyl halides. Standard protocols include:

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or CsF as base.

Solvent : Dioxane or THF at 80–100°C for 6–24 hours .

Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography .

Optimization Tips:

- Use sterically hindered ligands (e.g., SPhos) for challenging substrates.

- Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers manage air/moisture sensitivity during reactions?

Methodological Answer:

- Storage : Under argon at –20°C in flame-dried glassware .

- Reaction Setup : Use Schlenk lines or gloveboxes. Pre-dry solvents over molecular sieves.

- Quenching : Add degassed aqueous solutions (e.g., NH₄Cl) to minimize hydrolysis .

Stability Data:

| Condition | Decomposition Time | Observation |

|---|---|---|

| Ambient air | 2–4 hours | Precipitate formation |

| Dry N₂ atmosphere | >1 week | No visible degradation |

Q. What mechanistic insights explain competing pathways in cross-coupling?

Methodological Answer: Competing pathways arise from:

Oxidative Addition : Pd(0) inserts into the C-X bond of aryl halides.

Transmetallation : Boronate ester transfers to Pd(II) intermediate.

Reductive Elimination : Forms C-C bond, regenerating Pd(0) .

Strategies to Control Selectivity:

Q. Case Study :

| Substrate | Ligand | Yield (%) | Selectivity Ratio (α:β) |

|---|---|---|---|

| 3-Bromo-1H-pyrrole | Pd(PPh₃)₄ | 78 | 9:1 |

| 3-Iodo-1H-pyrrole | PdCl₂(dppf) | 92 | 12:1 |

Q. How to achieve coupling with sterically hindered substrates?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) .

- High-Boiling Solvents : Use toluene or DMF for elevated temperatures.

- Additives : CsF enhances transmetallation efficiency .

Example Protocol:

React this compound with 2,6-dimethylbromobenzene.

Catalyst: Pd(OAc)₂ with XPhos ligand.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.